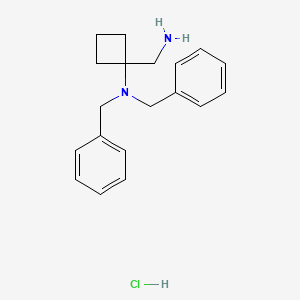

1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride

描述

1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is a cyclobutane-derived amine salt characterized by a strained four-membered ring system substituted with an aminomethyl group and two benzyl groups. The hydrochloride salt enhances its stability and solubility in polar solvents.

属性

CAS 编号 |

1956364-69-4 |

|---|---|

分子式 |

C19H25ClN2 |

分子量 |

316.9 g/mol |

IUPAC 名称 |

1-(aminomethyl)-N,N-dibenzylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H24N2.ClH/c20-16-19(12-7-13-19)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18;/h1-6,8-11H,7,12-16,20H2;1H |

InChI 键 |

NZAZBKHQLKPZGI-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride typically involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through the cyclization of appropriate precursors, such as γ-substituted amino acid derivatives.

Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Addition of Dibenzyl Groups: The dibenzyl groups can be added through nucleophilic substitution reactions, where benzyl halides react with the cyclobutanamine core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

化学反应分析

Types of Reactions: 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced amines or alcohols.

Substitution: Substituted cyclobutanamine derivatives with various functional groups.

科学研究应用

1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is a synthetic compound featuring a cyclobutanamine core substituted with aminomethyl and dibenzyl groups. It has the molecular formula and a molecular weight of 316.9 g/mol. The IUPAC name for this compound is 1-(aminomethyl)-N,N-dibenzylcyclobutan-1-amine; hydrochloride, and its CAS number is 1956364-69-4.

Structure and Properties

The cyclobutane ring in its structure contributes to its chemical reactivity and biological activity. The dibenzyl groups enhance its lipophilicity, which can affect its interactions with biological targets.

Scientific Research Applications

This compound is used across different fields. Research indicates that it exhibits potential biological activities, particularly in antimicrobial and anticancer applications . Its structural features may allow it to interact with specific molecular targets, influencing various biochemical pathways. Studies are ongoing to explore its therapeutic potential further.

Interaction Studies: Interaction studies focus on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action, which likely involves modulation of enzyme activity or receptor interactions. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

作用机制

The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride and analogous compounds:

Structural and Functional Comparisons

- Cyclobutane vs. Straight-Chain Backbones : The target compound’s cyclobutane ring introduces ring strain, which may increase reactivity in ring-opening or functionalization reactions compared to linear analogs like 4-chloro-N,N-dimethyl-1-butanamine hydrochloride .

- Substituent Effects : The dibenzyl groups in the target compound enhance aromatic interactions and lipophilicity, contrasting with the aliphatic dibutyl or dimethyl groups in and . This difference could influence binding affinity in biological systems or solubility in organic solvents .

- Salt Form and Solubility: The dihydrochloride salt in suggests higher aqueous solubility than the monohydrochloride target compound, though the dibenzyl groups may offset this by reducing polarity .

Reactivity and Stability

- The chloro substituents in and render those compounds reactive in nucleophilic substitution reactions, whereas the target compound’s benzyl groups may participate in π-π stacking or oxidative transformations .

- The cyclobutane ring’s strain could lead to lower thermal stability compared to straight-chain analogs, though the aromatic substituents may mitigate this through conjugation .

Key Research Findings and Limitations

- Synthetic Challenges : Cyclobutane ring synthesis often requires high-energy conditions, as seen in ’s use of X-ray crystallography for structural confirmation. The target compound’s dibenzyl groups may complicate purification due to steric hindrance .

- Contradictions in Stability : While cyclobutane rings are typically less stable than larger rings, the target compound’s aromatic substituents may enhance stability through resonance, a hypothesis requiring experimental validation .

常见问题

Q. What are the recommended synthetic routes for 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride?

Methodological Answer: Synthesis typically involves cyclobutanamine derivatives as precursors. For example:

- Step 1 : React a cyclobutanone derivative (e.g., 3,3-difluorocyclobutanone) with a benzylamine under reductive amination conditions (e.g., sodium borohydride) to introduce the aminomethyl group .

- Step 2 : Perform dibenzylation via nucleophilic substitution using benzyl halides in a polar aprotic solvent (e.g., DMF) .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in an anhydrous solvent (e.g., ethanol) .

Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize stoichiometry to avoid over-alkylation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of cyclobutane protons (δ 2.5–3.5 ppm) and benzyl groups (δ 7.2–7.4 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular weight consistency (e.g., ESI-MS for [M+H]+ ion) .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

Note : Cross-validate results with FT-IR (amine N-H stretch ~3300 cm⁻¹) and X-ray crystallography for absolute configuration confirmation.

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2 GHS) . Work in a fume hood to avoid inhalation.

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to systematically test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .

- Statistical Analysis : Apply ANOVA to determine significance of variables. For example, solvent choice (DMF vs. THF) may drastically alter dibenzylation efficiency .

- Reproducibility Checks : Replicate literature methods with controlled humidity/purity of reagents to isolate confounding variables .

Q. What experimental strategies optimize reaction conditions for scale-up?

Methodological Answer:

- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-alkylation) .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .

- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states of key reactions (e.g., cyclobutane ring strain effects on reactivity) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with neurotransmitter transporters) to identify potential pharmacophores .

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Standardization : Validate protocols using positive/negative controls (e.g., known enzyme inhibitors) to ensure consistency across labs .

- Meta-Analysis : Pool data from multiple studies using statistical software (e.g., R or Python) to identify outliers or methodological biases .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to directly measure binding affinities and rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。